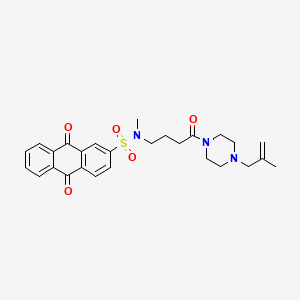

![molecular formula C18H20N2O4 B2623701 ethyl 1-[1H-indol-3-yl(oxo)acetyl]piperidine-4-carboxylate CAS No. 838882-82-9](/img/structure/B2623701.png)

ethyl 1-[1H-indol-3-yl(oxo)acetyl]piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 1-[1H-indol-3-yl(oxo)acetyl]piperidine-4-carboxylate” is a complex organic compound. It contains an indole group, which is a versatile and common nitrogen-based heterocyclic scaffold frequently used in the synthesis of various organic compounds . Indole-based compounds are important among heterocyclic structures due to their biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of indole derivatives has witnessed considerable activity in recent years due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Chemical Reactions Analysis

Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds . For example, N-Alkylanilines were used in excess to avoid the formation of bis (indolyl)alkanes . The reaction was also catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt (PANI-HBF 4) .Mechanism of Action

Target of Action

Ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Advantages and Limitations for Lab Experiments

Ethyl 1-[1H-indol-3-yl(oxo)acetyl]piperidine-4-carboxylate has several advantages for lab experiments, including its relative ease of synthesis and its versatility as a starting point for the synthesis of novel compounds. However, this compound also has limitations, such as its relatively low potency and selectivity for certain biological pathways, which may limit its utility in certain applications.

Future Directions

There are several potential future directions for research on ethyl 1-[1H-indol-3-yl(oxo)acetyl]piperidine-4-carboxylate, including the synthesis of novel compounds based on its structure, the study of its effects on specific biological pathways, and the development of new applications in drug discovery and chemical biology. Additionally, the use of this compound as a tool for studying the role of neurotransmitters in the brain may lead to new insights into the mechanisms underlying mood regulation and cognitive function.

Synthesis Methods

Ethyl 1-[1H-indol-3-yl(oxo)acetyl]piperidine-4-carboxylate can be synthesized through a multistep process involving the condensation of indole-3-carboxaldehyde with piperidine-4-carboxylic acid, followed by acetylation and esterification. The purity and yield of the final product can be optimized through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

Ethyl 1-[1H-indol-3-yl(oxo)acetyl]piperidine-4-carboxylate has shown potential in various scientific research applications, including drug discovery, chemical biology, and neuroscience. For example, this compound has been used as a starting point for the synthesis of novel compounds that target specific biological pathways, such as the histone deacetylase enzyme. Additionally, this compound has been used as a tool to study the role of neurotransmitters in the brain, as it can modulate the activity of certain receptors.

properties

IUPAC Name |

ethyl 1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-2-24-18(23)12-7-9-20(10-8-12)17(22)16(21)14-11-19-15-6-4-3-5-13(14)15/h3-6,11-12,19H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYGBXKRMZSSCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-dioxoisoindol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2623618.png)

![methyl 4-((7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2623620.png)

![1-(3-methoxypropyl)-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2623621.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2623622.png)

![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2623625.png)

![N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide](/img/structure/B2623630.png)

![Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2623632.png)

![7-(2-methoxyethyl)-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2623636.png)

![Ethyl 2-{[(4-cyanophenyl)carbamoyl]amino}acetate](/img/structure/B2623640.png)